molecular formula C7H6ClN3O2 B2614454 Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride CAS No. 2470439-94-0

Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride

Cat. No.: B2614454
CAS No.: 2470439-94-0
M. Wt: 199.59
InChI Key: ZBVMBMAQIHFKOL-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of therapeutic agents for various diseases .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride is known to interact with various enzymes and proteins. For instance, it has been reported to inhibit COX-2, an enzyme involved in inflammation . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.

Cellular Effects

The cellular effects of this compound are diverse and can influence various cellular processes. For instance, it has been identified as an IL-17A inhibitor, which can have significant effects on cell signaling pathways, gene expression, and cellular metabolism . IL-17A is a pro-inflammatory cytokine that plays a key role in chronic inflammation and is a major driver of tissue damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. As an IL-17A inhibitor, it can bind to IL-17A, preventing it from signaling through its receptor . This can lead to changes in gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the cyclization of 2-aminopyridine derivatives with α-haloketones, followed by further functionalization to introduce the carboxylic acid group . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications in medicinal chemistry make it a valuable compound for research and development .

Properties

IUPAC Name

imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2.ClH/c11-7(12)5-4-10-6(9-5)2-1-3-8-10;/h1-4H,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVMBMAQIHFKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2N=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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